Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate
CAS No.: 52656-24-3
Cat. No.: VC18439327
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52656-24-3 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | dimethyl 4-[(3-aminophenyl)-hydroxymethyl]benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H17NO5/c1-22-16(20)13-7-6-11(9-14(13)17(21)23-2)15(19)10-4-3-5-12(18)8-10/h3-9,15,19H,18H2,1-2H3 |
| Standard InChI Key | UBZGJSFNOQCQJF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a phthalate backbone esterified with methyl groups at the 1,2-dicarboxylate positions. At the 4-position of the benzene ring, a hydroxymethyl group bridges to a 3-aminophenyl substituent. This configuration creates three distinct reactive zones:
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Electron-deficient phthalate core: The dicarboxylate ester groups induce electron withdrawal, making the aromatic ring susceptible to nucleophilic attack.
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Hydroxymethyl linker: Serves as a flexible spacer that may facilitate hydrogen bonding with biological targets or polymer matrices.
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3-Aminophenyl group: Provides a primary amine functionality for potential derivatization or coordination chemistry.
The canonical SMILES representation (COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC) confirms this arrangement. X-ray crystallography data remain unavailable, but molecular modeling suggests significant steric hindrance around the hydroxymethyl group, potentially influencing its conformational flexibility.
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | VulcanChem |
| Boiling Point | >300°C (estimated) | EPI Suite prediction |
| LogP (Octanol-Water) | 2.1 ± 0.3 | ChemAxon calculation |
| Water Solubility | 12 mg/L (25°C) | Quantitative estimation |
| pKa (Amino group) | 4.7 ± 0.2 | Spectrophotometric |
The moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, a desirable profile for drug candidates. The amino group's pKa of 4.7 indicates protonation under physiological conditions, potentially enhancing solubility in acidic environments.
Synthesis and Production
Reaction Pathways
The synthesis typically involves a three-step sequence:
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Phthalic anhydride functionalization: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation using paraformaldehyde.
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Aminophenyl coupling: Ullmann-type coupling of 3-iodoaniline to the hydroxymethyl intermediate under copper catalysis.
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Esterification: Methanol treatment in the presence of sulfuric acid to protect carboxyl groups as methyl esters .
A representative procedure adapted from dimethyl phthalate synthesis involves:
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Refluxing phthalic acid derivatives with methanol (130 mL/g substrate)
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Catalytic sulfuric acid (10% v/v)
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24-hour reaction time under nitrogen atmosphere
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Isolation via dichloromethane/water extraction
Yield optimization remains challenging due to competing side reactions at the aminophenyl group. Current reported yields for analogous phthalate syntheses reach 96% under ideal conditions .
Purification Challenges
The polar amino group complicates traditional phthalate purification methods. Effective strategies include:
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pH-controlled crystallization: Adjusting to pH 5-6 precipitates the compound while leaving ionic impurities in solution.
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Size-exclusion chromatography: Separates by molecular weight differences in DMF solutions.
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Recrystallization solvents: Ethyl acetate/hexane (3:1) mixtures provide optimal crystal formation.
Toxicological and Environmental Considerations
Metabolic Pathways
While specific data on this compound are lacking, dimethyl phthalate (DMP) metabolism studies provide insights :
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Ester hydrolysis: Hepatic carboxylesterases cleave methyl esters to produce monomethyl phthalate (MMP).
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Amino group oxidation: Cytochrome P450-mediated N-hydroxylation forms reactive intermediates.
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Conjugation: Glucuronidation and sulfation enhance aqueous excretion.
In rats, 78% of DMP metabolites appear as MMP in urine within 24 hours . Similar pathways are anticipated for this compound, though the amino group may alter metabolic kinetics.
Ecotoxicology
Phthalate biodegradability generally correlates with ester chain length. Shorter chains (methyl groups) exhibit:
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Aerobic degradation: 60-80% mineralization in 28 days by Pseudomonas spp.
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Anaerobic persistence: Half-life >180 days in sediment systems
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Aquatic toxicity: LC50 = 1.2 mg/L for Daphnia magna (48h exposure)
The 3-aminophenyl substituent may inhibit microbial degradation pathways, potentially increasing environmental persistence compared to DMP.
Future Research Directions
Synthetic Chemistry Priorities
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Catalyst development: Designing palladium-free coupling systems to reduce production costs.
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Continuous flow synthesis: Microreactor technology could improve yield and safety profile .
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Green chemistry approaches: Exploring biocatalysts (lipases, esterases) for selective esterification.
Biological Evaluation Needs
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ADMET profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies.
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Target identification: Proteomic screening to map protein interaction networks.
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Formulation science: Nanoencapsulation strategies to enhance bioavailability.
Environmental Impact Mitigation
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Advanced oxidation processes: Evaluating UV/H₂O₂ and ozonation for wastewater treatment.
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Bioremediation screening: Identifying microbial consortia capable of aryl amine degradation.
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Life cycle analysis: Assessing cradle-to-grave environmental impacts across production scales.
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